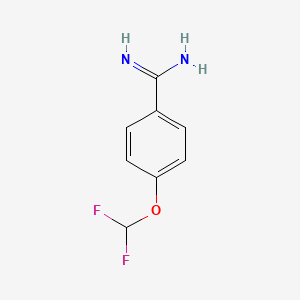![molecular formula C9H6ClFN2O2 B15315715 Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of a chlorine atom at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring system. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine derivatives with appropriate electrophiles. One common method involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate, bromoacetonitrile, or bromoacetophenone . The reaction is usually carried out under mild conditions and provides moderate to high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Drug Discovery: It serves as a scaffold for the development of new therapeutic agents with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets in the biological system. The compound may inhibit the activity of enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against Mycobacterium tuberculosis and are structurally similar to methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate.
Imidazo[1,2-a]pyridines: These compounds have diverse biological properties, including anticonvulsant, antimicrobial, antiviral, and anti-inflammatory activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl ester group, contributes to its potential as a versatile scaffold in drug discovery.
Eigenschaften
Molekularformel |
C9H6ClFN2O2 |
|---|---|
Molekulargewicht |
228.61 g/mol |
IUPAC-Name |
methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-4-6-7(11)5(10)2-3-13(6)8/h2-4H,1H3 |
InChI-Schlüssel |
PDIZAUJURLLSDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2N1C=CC(=C2F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
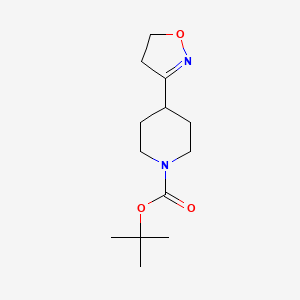
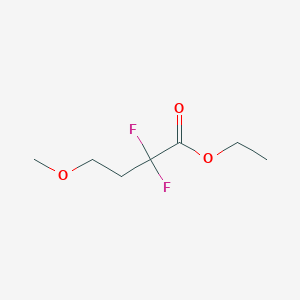
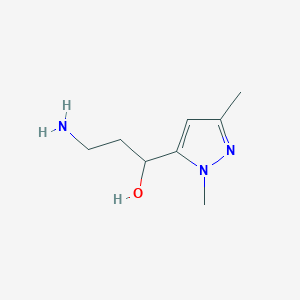
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)


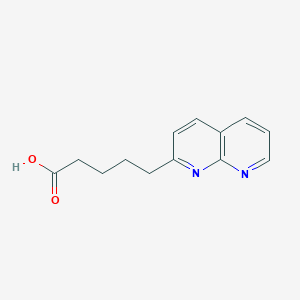


![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
